Dihidrocloruro de piritioxicina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El dihidrocloruro de piritioxicina se ha estudiado ampliamente por su potencial terapéutico en varios campos:

Química: Se utiliza como reactivo en ensayos bioquímicos.

Biología: Estudiado por sus efectos sobre el metabolismo celular y la regulación de neurotransmisores.

Medicina: Se utiliza en el tratamiento de trastornos cognitivos, enfermedad de Alzheimer y artritis reumatoide.

Industria: Se emplea en la producción de d-arabitol al mejorar la actividad de la glucosa-6-fosfato deshidrogenasa.

Mecanismo De Acción

El dihidrocloruro de piritioxicina ejerce sus efectos al cruzar la barrera hematoencefálica y regular las vías de señalización de varios neurotransmisores, incluida la acetilcolina, el ácido gamma-aminobutírico y el N-metil-D-aspartato . También actúa como un antioxidante y un agente antiinflamatorio, reduciendo la viscosidad plasmática y mejorando el flujo sanguíneo cerebral .

Compuestos similares:

Piridoxina (Vitamina B6): El compuesto principal del this compound.

Emoxipina: Otro agente antioxidante y neuroprotector.

Pirisudanol: Se utiliza para la mejora cognitiva.

Sulbutiamina: Un derivado sintético de la tiamina con propiedades de mejora cognitiva.

Unicidad: El this compound es único debido a su enlace disulfuro, que le permite cruzar la barrera hematoencefálica y ejercer sus efectos sobre la función cerebral. Su acción dual como antioxidante y agente antiinflamatorio lo distingue aún más de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Pyrithioxin dihydrochloride plays a significant role in biochemical reactions, particularly in the regulation of glucose-6-phosphate dehydrogenase (G6PDH) activity. This enzyme is crucial for the pentose phosphate pathway, which is essential for cellular redox balance and biosynthesis of nucleotides . Pyrithioxin dihydrochloride increases the activity of G6PDH, thereby enhancing the flux of glucose to the d-arabitol biosynthesis pathway . Additionally, it interacts with other enzymes such as alcohol dehydrogenase, where it inhibits its activity, leading to increased production of d-arabitol .

Cellular Effects

Pyrithioxin dihydrochloride has notable effects on various cell types and cellular processes. It influences cell function by regulating signaling pathways of neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . Pyrithioxin dihydrochloride also acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving cognitive functions . In yeast cells, it has been shown to increase d-arabitol production by enhancing G6PDH activity .

Molecular Mechanism

At the molecular level, Pyrithioxin dihydrochloride exerts its effects through several mechanisms. It binds to and activates G6PDH, increasing the flux of glucose to the pentose phosphate pathway . This activation leads to enhanced production of d-arabitol and other metabolites. Pyrithioxin dihydrochloride also inhibits alcohol dehydrogenase, reducing the loss of glucose to the ethanol biosynthesis pathway . These interactions result in increased availability of glucose for other biosynthetic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrithioxin dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that Pyrithioxin dihydrochloride maintains its efficacy in enhancing G6PDH activity and d-arabitol production over extended periods . Its stability and activity may decrease with prolonged exposure to adverse conditions.

Dosage Effects in Animal Models

The effects of Pyrithioxin dihydrochloride vary with different dosages in animal models. In studies involving postnatal hypoxia, Pyrithioxin dihydrochloride demonstrated preventive and therapeutic effects on learning deficits at specific dosages . Higher doses of the compound have been associated with toxic effects, including gastrointestinal disturbances and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Pyrithioxin dihydrochloride is involved in several metabolic pathways, primarily through its interaction with G6PDH. By enhancing G6PDH activity, Pyrithioxin dihydrochloride increases the flux of glucose to the pentose phosphate pathway, leading to the production of d-arabitol and other metabolites . This regulation of metabolic flux is essential for maintaining cellular redox balance and supporting biosynthetic processes.

Transport and Distribution

Pyrithioxin dihydrochloride is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier, allowing it to exert its effects on brain function . The compound is also distributed to other tissues, where it interacts with enzymes and proteins to regulate metabolic processes . Its transport and distribution are influenced by factors such as membrane permeability and the presence of specific transporters.

Subcellular Localization

The subcellular localization of Pyrithioxin dihydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as G6PDH and alcohol dehydrogenase . This localization is essential for its role in regulating metabolic pathways and enhancing the production of metabolites like d-arabitol. Post-translational modifications and targeting signals may also influence its localization to specific cellular compartments.

Métodos De Preparación

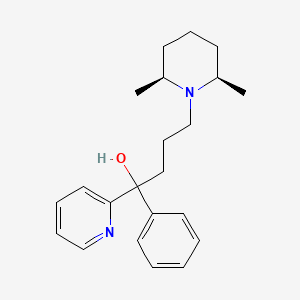

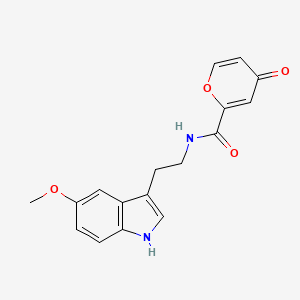

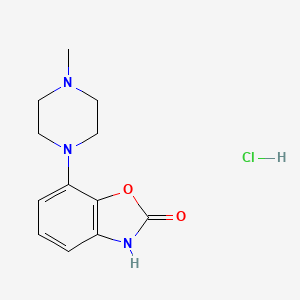

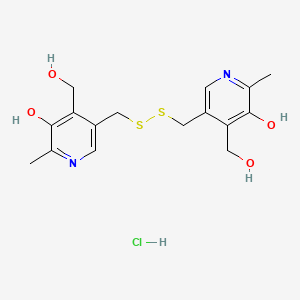

Rutas sintéticas y condiciones de reacción: El dihidrocloruro de piritioxicina se sintetiza combinando dos moléculas de piridoxina a través de un enlace disulfuro. La reacción implica la oxidación de la piridoxina en presencia de un agente oxidante adecuado para formar el puente disulfuro .

Métodos de producción industrial: En entornos industriales, el this compound se produce disolviendo piridoxina en agua, seguida de la adición de un agente oxidante para formar el enlace disulfuro. El compuesto resultante se purifica mediante procesos de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones: El dihidrocloruro de piritioxicina experimenta varias reacciones químicas, que incluyen:

Oxidación: La formación del puente disulfuro implica la oxidación de la piridoxina.

Reducción: El puente disulfuro se puede reducir nuevamente a piridoxina utilizando agentes reductores.

Sustitución: El this compound puede sufrir reacciones de sustitución con nucleófilos.

Reactivos y condiciones comunes:

Agentes oxidantes: Se utilizan para la formación del puente disulfuro.

Agentes reductores: Se utilizan para romper el puente disulfuro nuevamente a piridoxina.

Productos principales:

Piridoxina: Formada por la reducción del this compound.

Comparación Con Compuestos Similares

Pyridoxine (Vitamin B6): The parent compound of pyrithioxin dihydrochloride.

Emoxypine: Another antioxidant and neuroprotective agent.

Pirisudanol: Used for cognitive enhancement.

Sulbutiamine: A synthetic derivative of thiamine with cognitive-enhancing properties.

Uniqueness: Pyrithioxin dihydrochloride is unique due to its disulfide linkage, which allows it to cross the blood-brain barrier and exert its effects on brain function. Its dual action as an antioxidant and anti-inflammatory agent further distinguishes it from other similar compounds .

Propiedades

IUPAC Name |

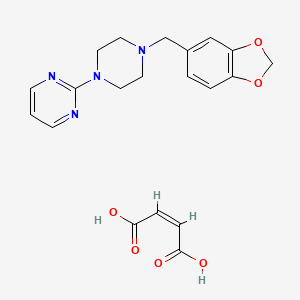

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZWYHGGJOWGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046550 | |

| Record name | Pyrithioxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-83-9 | |

| Record name | Pyrithioxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyritinol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.